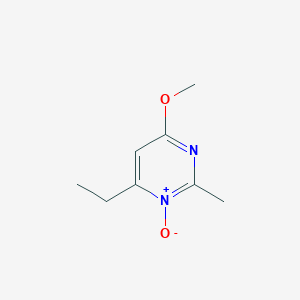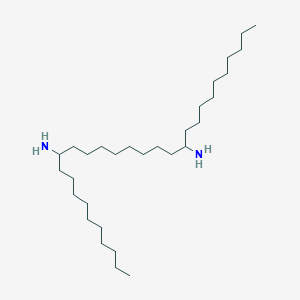![molecular formula C16H13N3O3 B14381227 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one CAS No. 88538-52-7](/img/structure/B14381227.png)
1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and methylation reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid to form the benzimidazole core.
Nitration: Introduction of the nitro group at the 5-position.
Methylation: Addition of a methyl group at the 2-position.
Análisis De Reacciones Químicas
1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring allows for various substitution reactions, leading to the formation of diverse derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. Major products formed from these reactions include amino derivatives and substituted benzimidazoles.
Aplicaciones Científicas De Investigación
1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one has been explored for its potential in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group undergoes reduction, leading to the formation of reactive intermediates that can interact with cellular components. The benzimidazole core can inhibit various enzymes and disrupt cellular processes, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Lacks the nitro group, resulting in different pharmacological properties.
5-Nitrobenzimidazole: Similar nitro group but lacks the methyl group, affecting its reactivity and applications.
2-Methyl-5-nitrobenzimidazole: Shares both functional groups but differs in the position of the ethanone moiety
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and diverse reactivity make it a valuable subject for further research and development.
Propiedades
Número CAS |
88538-52-7 |
|---|---|
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
1-[3-(2-methyl-5-nitrobenzimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H13N3O3/c1-10(20)12-4-3-5-13(8-12)18-11(2)17-15-9-14(19(21)22)6-7-16(15)18/h3-9H,1-2H3 |
Clave InChI |
SOIKQWGQXGLIMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1C3=CC=CC(=C3)C(=O)C)C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



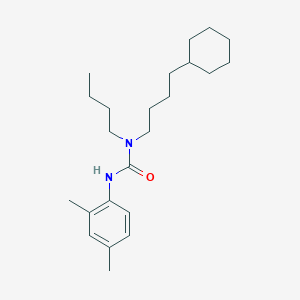
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
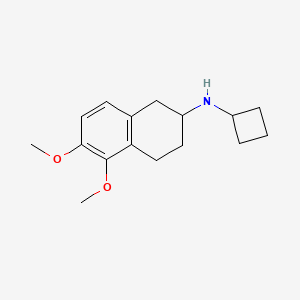

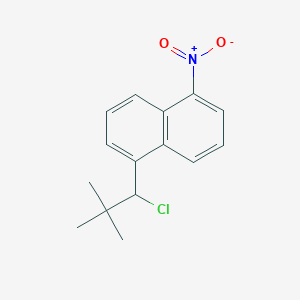

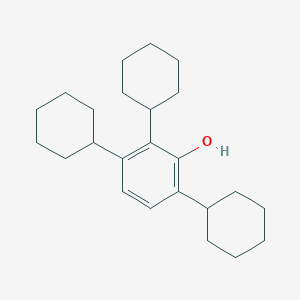
![2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381191.png)
![[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B14381200.png)
